

Ibrexafungerp: A Technical Guide on its Activity Against Drug-Resistant Fungi

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrexafungerp is a first-in-class triterpenoid antifungal agent that represents a significant advancement in the fight against drug-resistant fungal infections. Administered orally, it targets the fungal cell wall through the inhibition of (1,3)- β -D-glucan synthase, an enzyme crucial for the synthesis of a key cell wall polymer.[1][2] This mechanism is similar to that of echinocandins, but ibrexafungerp binds to a different site on the enzyme, allowing it to retain activity against many echinocandin-resistant strains.[2][3] This guide provides a comprehensive overview of the in vitro activity of ibrexafungerp against a range of drug-resistant fungi, details the experimental protocols for its evaluation, and illustrates its mechanism of action and experimental workflows.

Quantitative Data Summary

The in vitro activity of ibrexafungerp has been extensively evaluated against various species of Candida, including strains resistant to fluconazole and echinocandins. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from multiple studies.

Table 1: Ibrexafungerp MICs against Candida auris



Number of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC90 (μg/mL)	Geometric Mean MIC (µg/mL)	Reference
54	0.25 - 2	1	1	0.764	[4]
>400	Not Specified	0.5	1.0	Not Specified	[5]
122	0.06 - 2	0.5	Not Specified	Not Specified	[6]
22	0.5 - 8	0.5	2	0.753	[7]

Table 2: Ibrexafungerp MICs against Fluconazole-Resistant Candida Species

Candida Species	Number of Isolates	рН	MIC90 (μg/mL)	Reference
C. albicans	Not Specified	7.0	0.03	[8]
C. albicans	Not Specified	4.5	0.03	[8]
C. glabrata	Not Specified	7.0	0.25	[8]
C. krusei	Not Specified	7.0	0.5	[8]
C. parapsilosis	Not Specified	7.0	0.5	[8]
C. tropicalis	Not Specified	7.0	0.25	[8]

Table 3: Ibrexafungerp MICs against Echinocandin-Resistant Candida Species



Candida Species	Number of Isolates with fks mutations	MIC Range (μg/mL)	Comment	Reference
C. auris	8 (S639F Fks1)	0.25 - 0.5	All isolates displayed wild- type susceptibility to ibrexafungerp.	[6]
Various Candida spp.	Not Specified	Not Specified	Ibrexafungerp showed a wild-type MIC distribution against ~80% of echinocandin-resistant isolates.	[5]
C. glabrata	89 (FKS1 or FKS2 mutations)	<0.03 - 4	Ibrexafungerp retained activity against isolates resistant to at least one echinocandin.	[7]

Experimental Protocols

The in vitro susceptibility of fungi to ibrexafungerp is primarily determined using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27 Broth Microdilution Method

This protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of ibrexafungerp against Candida species.

• Media Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is used.[9]



- Drug Dilution: A stock solution of ibrexafungerp is prepared in dimethyl sulfoxide (DMSO).[9] Serial twofold dilutions are then made in the RPMI 1640 medium within a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 2 μg/mL).[8][9]
- Inoculum Preparation: The Candida isolate is subcultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Several colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.[9]
- Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions is inoculated with the standardized fungal suspension. A growth control well (inoculum without the drug) and a sterility control well (medium only) are included. The plates are incubated at 35°C for 24 hours.[4][9]
- MIC Determination: The MIC is determined as the lowest concentration of ibrexafungerp that
 causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[10]
 This can be assessed visually or by using a spectrophotometer.[10]

EUCAST E.Def 7.3.2 Broth Microdilution Method

The EUCAST protocol shares similarities with the CLSI method but has some key differences, particularly in the media composition and inoculum concentration.

- Media Preparation: RPMI 1640 medium supplemented with 2% glucose is used.
- Drug Dilution: Similar to the CLSI method, serial dilutions of ibrexafungerp are prepared in the microtiter plates.
- Inoculum Preparation: A standardized inoculum is prepared to achieve a final concentration of 0.5–2.5 × 10⁵ cfu/mL in the wells.
- Inoculation and Incubation: The plates are inoculated with the fungal suspension and incubated at 35-37°C for 24 hours.[10]
- MIC Determination: The MIC is read as the lowest drug concentration that reduces growth (turbidity) by 50% or more compared to the growth control, typically read with a



spectrophotometer at 530 nm.[10]

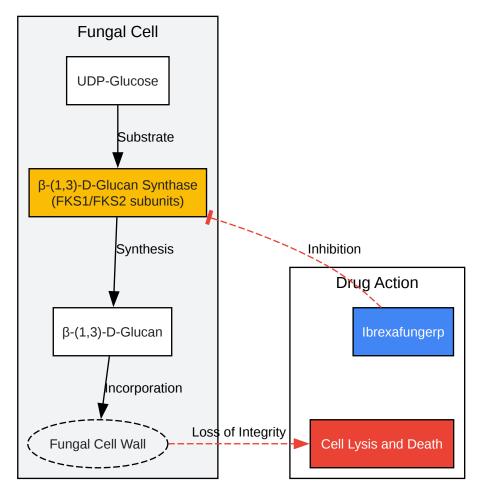
Visualizations

Mechanism of Action and Signaling Pathway

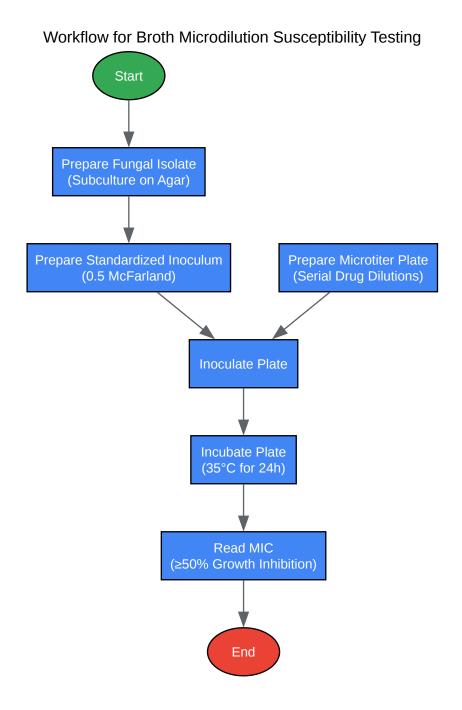
Ibrexafungerp's primary mechanism of action is the inhibition of the (1,3)- β -D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall.[1][2] This disruption leads to a loss of cell wall integrity and ultimately fungal cell death.[11]



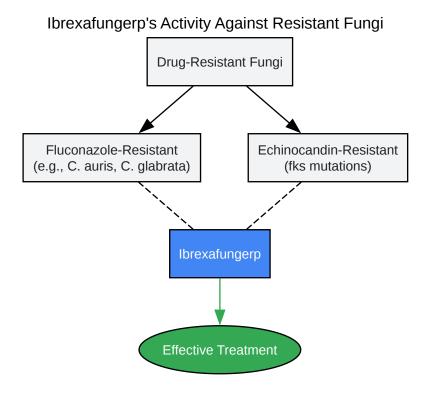
Mechanism of Action of Ibrexafungerp











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